![molecular formula C25H27Cl3FeN3 B6297937 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride CAS No. 308367-52-4](/img/structure/B6297937.png)
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(III) trichloride is a complex coordination compound featuring a transition metal center (iron) coordinated to a tridentate ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(III) trichloride typically involves the reaction of 2,6-dimethylphenylimine with pyridine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the compound is produced through a series of steps involving the preparation of the ligand followed by its complexation with iron(III) chloride. The process requires precise control of temperature, pressure, and reaction time to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions: This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives where different functional groups replace the original ligands.
科学研究应用
Chemistry: In chemistry, this compound is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and other polymers. Its ability to facilitate the polymerization process makes it valuable in industrial applications.
Biology: Research in biology has explored the potential use of this compound in bioinorganic chemistry, where it may serve as a model for studying metalloenzyme activity and metal ion transport in biological systems.
Medicine: In medicine, the compound has been investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging techniques.
Industry: The industrial applications of this compound are primarily in the field of catalysis, where it is used to enhance the efficiency of chemical reactions, particularly in the production of plastics and other synthetic materials.
作用机制
The mechanism by which 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(III) trichloride exerts its effects involves its coordination to the metal center, which facilitates the activation of substrates in catalytic reactions. The molecular targets and pathways involved include the interaction with the ligand and the metal center, leading to the formation of active catalytic species.
相似化合物的比较
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine iron(III) trichloride
2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(II) dichloride
Uniqueness: The uniqueness of 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(III) trichloride lies in its specific ligand structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to act as a highly efficient catalyst in polymerization reactions sets it apart from other transition metal complexes.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichloroiron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.3ClH.Fe/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4;;;;/h7-15H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEQZDOLGPNYDK-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C.Cl[Fe](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl3FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
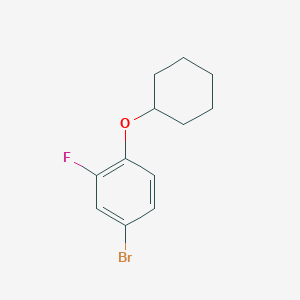
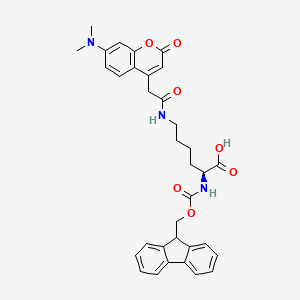
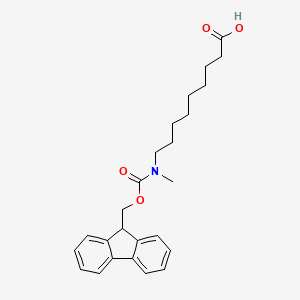
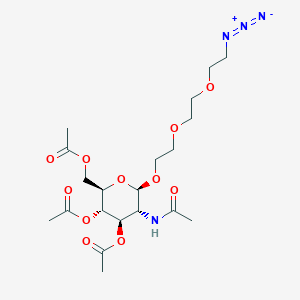
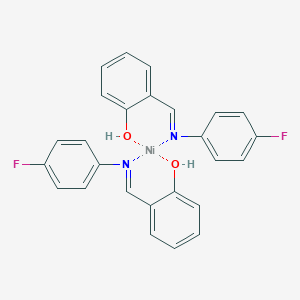


![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
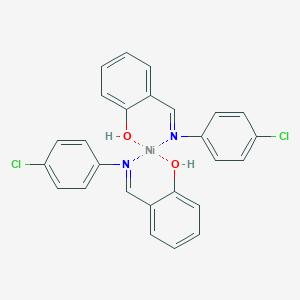
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
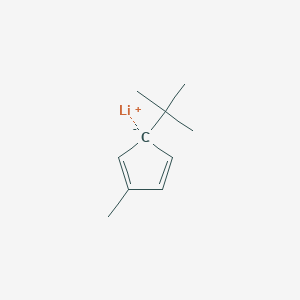
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
